5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . The 5-Phenyl-1,3,4-thiadiazole scaffold has been developed as a new type of SHP1 inhibitors .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Anticancer Activity
5-Phenyl-1,3,4-thiadiazole derivatives have been synthesized and studied for their potential anticancer activities. For instance, Kumar et al. (2010) reported the synthesis of a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against six human cancer cell lines, finding significant activity in suppressing cancer cell growth (Kumar, Maruthi Kumar, Chang, & Shah, 2010).
Carbonic Anhydrase Inhibitors
Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide and investigated their inhibitory effects on carbonic anhydrase isoenzymes, finding that these compounds inhibit CA activity more potently than parent compounds (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Liquid Crystal Properties
Jaffer et al. (2017) synthesized carboxylic acid derivatives containing 1,3,4-thiadiazole rings and studied their liquid crystalline behaviors, finding that compounds with long carbon chains displayed Smectic C phase, affected by the length of the alkoxy chain (Jaffer, Aldhaif, & Tomi, 2017).
Biological Activity of Azo Dyes
Kumar et al. (2013) synthesized heterocyclic azo dyes using 5-Phenyl-1,3,4-thiadiazole-2-amine and screened them for biological activity, showcasing their potential in various biological applications (Kumar, Keshavayya, Rajesh, Peethambar, & Ali, 2013).
Corrosion Inhibition
Tang et al. (2009) investigated the use of phenyl-substituted amino thiadiazoles as corrosion inhibitors for copper in acidic environments, demonstrating the potential of thiadiazole derivatives in material science (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Future Directions
The future directions for the research on 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid could involve the development of new SHP1 inhibitors . Further studies could also focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazole-2-amine containing azo group in their structure .
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFDGJLTUBFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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